molecular formula C11H16N2O2S B8772692 N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

Cat. No.: B8772692
M. Wt: 240.32 g/mol
InChI Key: GLUYRXISHOQGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide is a useful research compound. Its molecular formula is C11H16N2O2S and its molecular weight is 240.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide

InChI

InChI=1S/C11H16N2O2S/c1-13(2)16(14,15)11-4-3-9-5-6-12-8-10(9)7-11/h3-4,7,12H,5-6,8H2,1-2H3

InChI Key

GLUYRXISHOQGNW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(CCNC2)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-trifluoroacetyl-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid dimethylamide (prepared according to the method of Example 247, Step A, 337 mg, 1.0 mmol) and potassium carbonate (207 mg, 1.5 mmol) in a 3:1 mixture of methanol/water (10 mL) was stirred at room temperature for 1 h and concentrated. The remaining aqueous residue was extracted with 10% isopropanol/chloroform (7×) and the combined organic extracts were dried over sodium sulfate, filtered, and evaporated to give 214 mg (89%) of the title compound of Example 247, Step B as a white solid. 1H NMR (CD3OD, 300 MHz) δ 7.52 (d, 1H), 7.48 (s, 1H), 7.36 (d, 1H), 4.90 (s, 2H), 3.11 (t, 2H), 2.91 (t, 2H), 2.65 (s, 6H); MS (Cl/NH3) 241 (MH+).
Name
2-trifluoroacetyl-1,2,3,4-tetrahydro-isoquinoline-7-sulfonic acid dimethylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
89%

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